molecular formula C9H11FN2 B3059941 [1-(3-Fluoropyridin-2-yl)cyclopropyl]methanamine CAS No. 1439902-98-3

[1-(3-Fluoropyridin-2-yl)cyclopropyl]methanamine

Cat. No.: B3059941
CAS No.: 1439902-98-3
M. Wt: 166.20
InChI Key: UNSXQOKMIVAGDF-UHFFFAOYSA-N
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Description

[1-(3-Fluoropyridin-2-yl)cyclopropyl]methanamine is a cyclopropane-containing amine derivative featuring a 3-fluoropyridine moiety. This compound serves as a versatile building block in medicinal chemistry, particularly for designing ligands targeting central nervous system receptors (e.g., serotonin receptors) or kinase inhibitors . Its structure combines the rigidity of the cyclopropane ring with the electronic effects of the fluorine substituent, influencing both physicochemical properties and biological interactions.

Properties

IUPAC Name

[1-(3-fluoropyridin-2-yl)cyclopropyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2/c10-7-2-1-5-12-8(7)9(6-11)3-4-9/h1-2,5H,3-4,6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSXQOKMIVAGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=C(C=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101227399
Record name Cyclopropanemethanamine, 1-(3-fluoro-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101227399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439902-98-3
Record name Cyclopropanemethanamine, 1-(3-fluoro-2-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439902-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanemethanamine, 1-(3-fluoro-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101227399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Fluoropyridin-2-yl)cyclopropyl]methanamine typically involves the following steps:

    Cyclopropylation: The introduction of a cyclopropyl group to a suitable precursor, such as pyridine, using reagents like cyclopropyl bromide and a base (e.g., sodium hydride).

    Fluorination: The selective fluorination of the pyridine ring at the 3-position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted position, using nucleophiles like amines or thiols to replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: Utilized in the design of biological probes for studying enzyme activity and receptor binding.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for neurological and psychiatric disorders.

Industry:

    Materials Science: Employed in the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of [1-(3-Fluoropyridin-2-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the cyclopropyl group imparts rigidity to the molecular structure, influencing its pharmacokinetic properties. The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Structural Isomers: Fluoropyridine Positional Variants

Key Compounds :

  • [1-(6-Fluoropyridin-2-yl)cyclopropyl]methanamine (CID 155822096)
    • Molecular Formula : C₉H₁₁FN₂
    • Molecular Weight : 166.2 g/mol
    • Features : Fluorine at the 6-position alters steric and electronic interactions. The 6-fluoro isomer may exhibit distinct metabolic stability due to reduced steric hindrance near the cyclopropane ring .

Comparison :
Both isomers share identical molecular formulas but differ in fluorine placement. The 3-fluoro derivative is more commonly utilized in serotonin receptor ligand design, whereas the 6-fluoro analog may favor applications requiring altered dipole moments or solubility profiles.

Substituent Variations: Methoxy vs. Fluoro

Key Compounds :

  • [1-(3-Methoxypyridin-2-yl)cyclopropyl]methanamine
    • Molecular Formula : C₁₀H₁₄N₂O
    • Molecular Weight : 178.23 g/mol
    • CAS : 1439900-39-6
    • Features : Methoxy group at the 3-position introduces electron-donating effects, increasing lipophilicity (logP) compared to the fluoro analog. This may enhance blood-brain barrier penetration .

Comparison :
Replacing fluorine with methoxy significantly alters electronic properties. The methoxy derivative’s higher molecular weight and increased hydrophobicity could improve pharmacokinetics but may reduce selectivity for polar binding sites.

N-Substituted Cyclopropylmethylamines in Serotonin Receptor Agonists

Key Compounds (from ):

Compound ID Structure Features Target Receptor Key Data (HRMS, [α]D)
35 5-Fluoro-2-methoxyphenyl, thiophene 5-HT2C HRMS: 316.1710
38 Indole-7-ylmethyl substituent 5-HT2C [α]D: -39.0 (CHCl₃)
(+)-20 3-Methoxybenzyl substituent 5-HT2C [α]D: +10.0 (D₂O)

Comparison: [1-(3-Fluoropyridin-2-yl)cyclopropyl]methanamine lacks the extended N-substituents seen in these serotonin receptor agonists. The presence of aromatic N-benzyl groups (e.g., indole or quinoline) in analogs like 38 and 39 enhances π-π stacking interactions with 5-HT2C receptors, improving functional selectivity . The target compound’s simpler structure may prioritize synthetic simplicity over potency.

Cyclopropane-Based ALK Inhibitors

Key Compounds (from ):

  • Compound 40: Difluorophenyl and trifluoromethylphenoxy substituents.
  • Compound 12 : Similar structure with dihydrochloride salt form (97% yield).

Comparison :
These ALK inhibitors incorporate bulkier substituents on the cyclopropane ring, optimizing kinase binding through hydrophobic and halogen bonding. In contrast, this compound’s compact structure may limit steric complementarity with ALK but could be advantageous for targeting smaller binding pockets .

Building Block Versatility

Key Compounds (from ):

  • [4-(Methoxymethyl)oxan-4-yl]methanamine : Oxane ring introduces conformational flexibility.

Comparison : The 3-fluoro derivative balances electronic effects and steric demand, making it a preferred intermediate for modifications requiring precise spatial arrangement. Methyl or oxane-containing analogs prioritize metabolic stability or solubility .

Biological Activity

[1-(3-Fluoropyridin-2-yl)cyclopropyl]methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

Chemical Formula: C10H12FN

Molecular Weight: 167.21 g/mol

IUPAC Name: this compound

The compound features a cyclopropyl group attached to a pyridine ring with a fluorine substituent, which may influence its biological activity through electronic and steric effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of pyridine have been shown to inhibit the growth of various bacterial strains:

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coli22
S. aureus20
P. aeruginosa19

These results suggest that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further development as an antibacterial agent.

Anticancer Properties

Studies have also explored the anticancer potential of pyridine derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)12

The mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

The biological activity of this compound is likely mediated through its interaction with biological targets such as enzymes or receptors. The presence of the fluorine atom may enhance binding affinity due to increased lipophilicity and electronic effects.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The compound was tested using the agar diffusion method, revealing significant inhibition zones against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro assays were conducted on various cancer cell lines to assess the cytotoxic effects of this compound. Results indicated that the compound induced apoptosis in cancer cells, indicating a mechanism that could be exploited for therapeutic purposes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(3-Fluoropyridin-2-yl)cyclopropyl]methanamine
Reactant of Route 2
[1-(3-Fluoropyridin-2-yl)cyclopropyl]methanamine

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